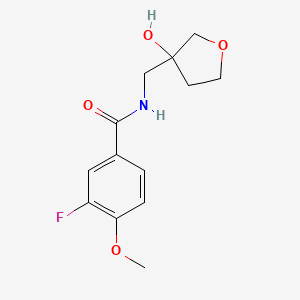
3-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-methoxybenzamide, also known as FHBM, is a chemical compound that has been widely researched for its potential therapeutic applications.
科学的研究の応用
Organic Synthesis and Chemical Reactions
Research has explored the synthesis and chemical properties of compounds with similar structures, highlighting their potential in medicinal chemistry and as building blocks for further chemical synthesis. For instance, the synthesis of fluorinated heterocyclic amino acids like 3-fluoroazetidine-3-carboxylic acid demonstrates the compound's utility in creating new molecules with potential medicinal applications (Van Hende et al., 2009). This pathway includes steps such as bromofluorination, reduction, ring closure, and oxidation, showcasing the complex synthetic routes possible with fluorinated compounds.
Receptor Binding and Imaging Studies
Fluorine-containing benzamide analogs have been synthesized and evaluated for their potential in imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET) (Tu et al., 2007). These studies demonstrate the significance of fluorine in developing ligands for PET imaging, which could be relevant for diagnosing and studying various cancers.
Mechanistic Insights into Biological Processes
Research into the molecular interactions of fluorinated compounds has provided insights into biological processes and ligand-receptor interactions. For example, the study of ligand-receptor interactions by fluorescence correlation spectroscopy with different fluorophores has shown that fluorine labels can significantly impact measurement quality and ligand-receptor interactions (Wohland et al., 1999). This research underlines the importance of choosing appropriate fluorophores for studying receptor binding and dynamics.
Chemical Modification and Its Effects
The modification of benzamide derivatives and the incorporation of fluorine atoms have been explored to understand their impact on chemical properties and biological activity. For instance, the iron-catalyzed, fluoroamide-directed C-H fluorination has shown that specific modifications can lead to chemoselective fluorine transfer, highlighting the role of metal catalysts in facilitating these reactions (Groendyke et al., 2016).
作用機序
While the exact mechanism of action for this specific compound is not mentioned, a US patent application discusses sulfonyl amide derivatives (which this compound is) as useful in the treatment of abnormal cell growth, such as cancer, in mammals . Many oncogenes encode proteins that are aberrant tyrosine kinases capable of causing cell transformation . Inhibitors of receptor tyrosine kinases are useful as selective inhibitors of the growth of mammalian cancer cells .
Safety and Hazards
As this compound is intended for research use only, it is not intended for human or veterinary use. Specific safety and hazard information is not provided in the available resources.
将来の方向性
特性
IUPAC Name |
3-fluoro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4/c1-18-11-3-2-9(6-10(11)14)12(16)15-7-13(17)4-5-19-8-13/h2-3,6,17H,4-5,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCPODGLBYNVEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2(CCOC2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2876814.png)
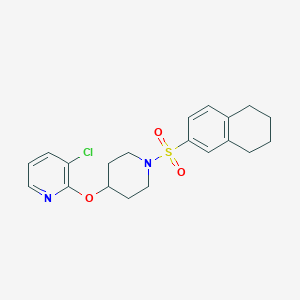
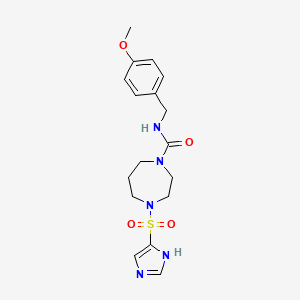
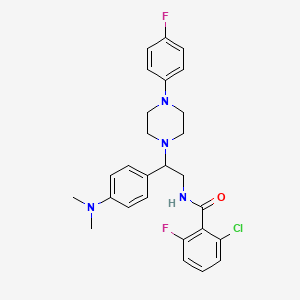
![3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2876820.png)

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2876824.png)
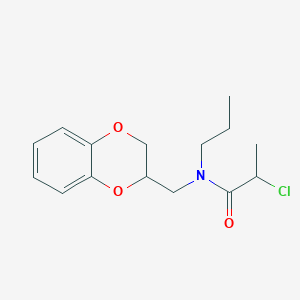

![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2876827.png)
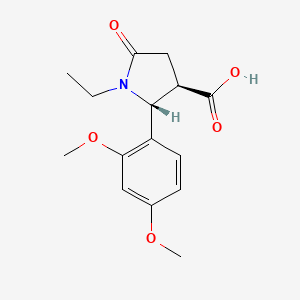
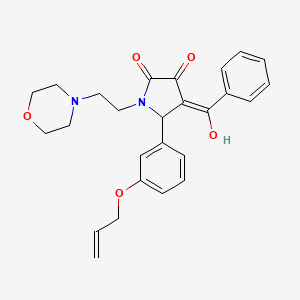
![1,1-Diphenyl-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2876834.png)